molecular formula C10H10BrFO3 B7881082 Ethyl 2-(2-bromo-6-fluorophenoxy)acetate

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate

Cat. No.: B7881082
M. Wt: 277.09 g/mol
InChI Key: DHANNRHBLNFNRX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-6-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to remove the halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.

    Ester Hydrolysis: Formation of 2-(2-bromo-6-fluorophenoxy)acetic acid.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of dehalogenated derivatives.

Scientific Research Applications

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Agricultural Chemistry: Used in the synthesis of herbicides and pesticides.

    Material Science: Employed in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-6-fluorophenoxy)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate can be compared with similar compounds such as:

    Ethyl 2-(2-chloro-6-fluorophenoxy)acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(2-bromo-4-fluorophenoxy)acetate: Similar structure but with the fluorine atom in a different position.

    Ethyl 2-(2-bromo-6-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of fluorine.

The uniqueness of this compound lies in the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(2-bromo-6-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-14-9(13)6-15-10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHANNRHBLNFNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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